4-methoxy-2,3,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
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Overview
Description
4-methoxy-2,3,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a chemically synthesized compound with potential applications in various fields. The compound’s complex structure comprises methoxy, trimethyl, benzenesulfonamide, and quinazolinone functional groups, which give it unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Alkylation reactions to introduce methoxy and trimethyl groups.
Sulfonation to form the benzenesulfonamide structure.
Condensation reactions to incorporate the quinazolinone moiety.
Coupling reactions to join the final product.
Industrial Production Methods: Industrial synthesis typically leverages optimized reaction conditions to maximize yield and purity, using catalysts and controlled environments. Scale-up processes ensure the compound’s consistent production in bulk quantities.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: May lead to the formation of oxidized derivatives, affecting its biological activity.
Reduction: Reduction reactions could alter the quinazolinone structure.
Substitution: Commonly undergoes electrophilic and nucleophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions Used:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products Formed:
Oxidized quinazolinones
Reduced benzenesulfonamides
Substituted derivatives with various functional groups
Scientific Research Applications
This compound is of interest for research in:
Chemistry: Exploring new synthetic pathways and reactivity studies.
Biology: Evaluating its interaction with biological targets, such as enzymes and receptors.
Medicine: Investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Developing new materials or pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action involves interacting with specific molecular targets, such as enzymes, receptors, or cellular pathways. It may inhibit or activate biochemical processes, leading to its observed biological effects. Studies may reveal its binding affinity, mode of action, and the molecular pathways it influences.
Comparison with Similar Compounds
4-methoxy-2,3,5-trimethylbenzenesulfonamide
2-methyl-4-oxoquinazolin-3(4H)-yl derivatives
Other benzenesulfonamides with varying functional groups
This overview highlights the uniqueness and potential research interest in 4-methoxy-2,3,5-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide. Dive deeper into the details to uncover its full potential and applications.
Properties
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-13-23(16(2)17(3)24(15)32-5)33(30,31)27-19-9-8-10-20(14-19)28-18(4)26-22-12-7-6-11-21(22)25(28)29/h6-14,27H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVIHSVXLNCUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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